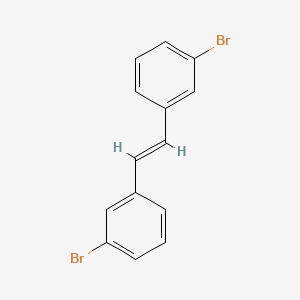

(e)-1,2-Bis(3-bromophenyl)ethene

Beschreibung

BenchChem offers high-quality (e)-1,2-Bis(3-bromophenyl)ethene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (e)-1,2-Bis(3-bromophenyl)ethene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-bromo-3-[(E)-2-(3-bromophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-10H/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXTWXQFXTYRJV-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of (E)-1,2-Bis(3-bromophenyl)ethene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-1,2-bis(3-bromophenyl)ethene, a symmetrically substituted stilbene derivative, serves as a valuable building block in the synthesis of more complex molecules for applications in materials science and medicinal chemistry. The presence of bromine atoms at the meta positions of the phenyl rings offers reactive handles for further functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the primary synthetic pathways to (E)-1,2-bis(3-bromophenyl)ethene, with a focus on the underlying mechanistic principles and practical experimental considerations. Key methodologies, including the McMurry, Wittig, Heck, and Suzuki reactions, are discussed in detail, offering researchers a robust framework for the efficient and stereoselective synthesis of this important intermediate.

Introduction: The Significance of Brominated Stilbenes

Stilbenes, characterized by a 1,2-diphenylethylene core, are a class of compounds that have garnered significant attention due to their diverse biological activities and applications in materials science. The introduction of halogen atoms, particularly bromine, onto the stilbene scaffold can significantly modulate their physicochemical properties and biological activities. Brominated stilbenes have shown potential as anticancer and antimicrobial agents, with the bromine atoms not only contributing to the overall lipophilicity and potential for halogen bonding but also serving as versatile synthetic handles for further molecular elaboration. (E)-1,2-bis(3-bromophenyl)ethene, with its defined stereochemistry and symmetrically placed bromine atoms, is a key intermediate for the synthesis of novel organic materials, including polymers and dyes, as well as for the development of new pharmaceutical candidates.

Strategic Synthesis Pathways

The synthesis of (E)-1,2-bis(3-bromophenyl)ethene can be approached through several established olefination and cross-coupling methodologies. The choice of a particular pathway is often dictated by factors such as starting material availability, desired yield and stereoselectivity, and tolerance to other functional groups. This guide will explore four principal routes: the McMurry reaction, the Wittig reaction, the Heck reaction, and the Suzuki-Miyaura coupling.

McMurry Reaction: A Direct Dimerization Approach

The McMurry reaction is a powerful method for the synthesis of alkenes via the reductive coupling of two carbonyl compounds, typically aldehydes or ketones, using a low-valent titanium reagent. For the synthesis of symmetrical stilbenes like (E)-1,2-bis(3-bromophenyl)ethene, this one-step dimerization of the corresponding aldehyde is highly efficient and often exhibits a strong preference for the thermodynamically more stable (E)-isomer.

Mechanism: The reaction is initiated by the reduction of a titanium halide, such as TiCl₃ or TiCl₄, with a reducing agent like a zinc-copper couple or lithium aluminum hydride, to generate a low-valent titanium species. This species then facilitates a single-electron transfer to the carbonyl groups of two aldehyde molecules, leading to the formation of a pinacolate-titanium complex. Subsequent deoxygenation of this intermediate by the oxophilic titanium yields the alkene product.

Caption: Wittig reaction pathway for the synthesis of (E)-1,2-bis(3-bromophenyl)ethene.

Experimental Protocol (Adapted from a green chemistry approach):

-

Preparation of the Phosphonium Salt: In a round-bottom flask, dissolve 3-bromobenzyl bromide (1.0 molar equivalent) and triphenylphosphine (1.0 molar equivalent) in a suitable solvent like toluene or acetonitrile. Heat the mixture to reflux for 24 hours. Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration. Wash the salt with cold diethyl ether and dry under vacuum.

-

Solvent-Free Wittig Reaction: In a mortar, combine the 3-bromobenzyltriphenylphosphonium bromide (1.1 molar equivalents), 3-bromobenzaldehyde (1.0 molar equivalent), and potassium carbonate (2.0 molar equivalents). Grind the mixture vigorously with a pestle for 15-20 minutes. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, add water to the mixture and extract with dichloromethane. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product, which will be a mixture of (E) and (Z) isomers, can be purified by column chromatography on silica gel. The (E)-isomer can be further purified by recrystallization from ethanol to yield pure (E)-1,2-bis(3-bromophenyl)ethene.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. Both the Heck and Suzuki-Miyaura reactions represent viable pathways to (E)-1,2-bis(3-bromophenyl)ethene.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. To synthesize (E)-1,2-bis(3-bromophenyl)ethene, a potential route involves the coupling of 3-bromostyrene with 1,3-dibromobenzene. The reaction typically exhibits high stereoselectivity for the trans-product.

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. This is followed by the coordination and migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination regenerates the double bond in the product and forms a palladium-hydride species. Reductive elimination of HBr with the base regenerates the Pd(0) catalyst.

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organohalide. A plausible route to (E)-1,2-bis(3-bromophenyl)ethene is the coupling of (E)-1,2-dibromoethene with two equivalents of 3-bromophenylboronic acid.

Mechanism: The catalytic cycle involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation of the organoboron species to the palladium center, which is typically facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Reagents | Stereoselectivity | Advantages | Disadvantages |

| McMurry Reaction | 3-Bromobenzaldehyde | Low-valent titanium (e.g., TiCl₄/Zn) | High for (E)-isomer | Direct, one-step synthesis of symmetrical alkenes. | Requires stoichiometric amounts of the titanium reagent; sensitive to air and moisture. |

| Wittig Reaction | 3-Bromobenzaldehyde, 3-Bromobenzyl bromide, Triphenylphosphine | Strong base (e.g., n-BuLi) or weaker base for stabilized ylides | Dependent on ylide structure; can be tuned for (E) or (Z). | Wide functional group tolerance; reliable. | Stoichiometric formation of triphenylphosphine oxide can complicate purification. |

| Heck Reaction | 3-Bromostyrene, 1,3-Dibromobenzene | Palladium catalyst, base | High |

A Senior Application Scientist's Guide to the Synthesis of Substituted Stilbenes via the Wittig Reaction

Introduction: The Significance of the Stilbene Scaffold

Stilbenes, compounds featuring a 1,2-diphenylethylene core, are of immense interest in medicinal chemistry and materials science.[1][2][3] Their derivatives, both naturally occurring and synthetic, exhibit a vast spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[4][5][6] Prominent natural stilbenoids like resveratrol, found in grapes, and the potent antitumor agent Combretastatin A-4 serve as foundational scaffolds in drug discovery.[3][7] Beyond pharmaceuticals, the unique photophysical properties of stilbenes make them valuable in applications such as organic light-emitting diodes (OLEDs), dyes, and optical brighteners.[2]

Given the low natural abundance of many valuable stilbenes, robust and versatile synthetic methods are critical for enabling further research and development.[2][8] Among the arsenal of olefination techniques, the Wittig reaction stands out as a powerful and widely adopted method for constructing the central carbon-carbon double bond of the stilbene core with high regioselectivity.[9] This guide provides an in-depth technical exploration of the Wittig reaction and its variants for synthesizing substituted stilbenes, focusing on mechanistic understanding, practical execution, and stereochemical control.

Pillar 1: The Wittig Reaction - Mechanism and Stereochemical Control

Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction transforms a carbonyl compound (an aldehyde or ketone) into an alkene using a phosphorus ylide, also known as a phosphorane.[9][10] The reaction's reliability and its ability to form a C=C bond precisely where the C=O group was located make it exceptionally valuable.[11]

The Core Mechanism

The synthesis of a stilbene via the Wittig reaction is fundamentally a two-stage process:

-

Ylide Formation: The journey begins with the preparation of a phosphonium salt, typically through an SN2 reaction between triphenylphosphine (PPh₃) and a substituted benzyl halide.[11][12] Due to the positive charge on the phosphorus atom, the adjacent benzylic protons become acidic and can be removed by a strong base (e.g., n-butyllithium, sodium hydride, or sodium methoxide) to generate the nucleophilic phosphorus ylide.[11][12][13]

-

Olefination: The ylide then attacks the carbonyl carbon of a substituted benzaldehyde. This nucleophilic addition leads to a transient betaine intermediate, which subsequently collapses into a four-membered ring structure called an oxaphosphetane.[11][14] This intermediate is unstable and spontaneously decomposes to yield the desired stilbene and triphenylphosphine oxide (TPPO), a thermodynamically very stable byproduct that drives the reaction forward.[11][12]

Controlling Stereochemistry: (E) vs. (Z)-Stilbenes

The Wittig reaction typically produces a mixture of (E)- and (Z)-stilbene isomers.[9] The ratio of these isomers is critically dependent on the electronic nature of the ylide and the reaction conditions.

-

Stabilized Ylides: When the aryl ring of the ylide contains electron-withdrawing groups, the ylide is considered "stabilized." Stabilized ylides are more stable, allowing the reaction intermediates to equilibrate to the more thermodynamically favored anti-conformation. This leads to the predominant formation of the (E)-stilbene (trans-isomer).[2]

-

Non-stabilized Ylides: Ylides without such stabilizing groups are more reactive. The reaction proceeds rapidly through a kinetically controlled pathway, often favoring the formation of the (Z)-stilbene (cis-isomer).[2][13] For many substituted stilbenes, the ylide is considered stabilized by the phenyl ring, which can make achieving high (Z)-selectivity challenging.[13] Steric hindrance on the aldehyde or ylide can also significantly influence the isomer ratio, with bulky groups often increasing the proportion of the (Z)-isomer.[7]

Pillar 2: The Horner-Wadsworth-Emmons (HWE) Modification

A significant improvement upon the classical Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction.[10][15] This modification utilizes a phosphonate carbanion, generated by deprotonating a phosphonate ester.[1] The key advantages of the HWE reaction for stilbene synthesis are:

-

High (E)-Selectivity: The HWE reaction almost exclusively produces the (E)-alkene, which is often the more thermodynamically stable and biologically active isomer for many stilbene families.[1][10][15]

-

Enhanced Reactivity: Phosphonate carbanions are generally more nucleophilic than the corresponding ylides, leading to better reactivity with sterically hindered aldehydes.[15]

-

Simplified Workup: The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which can be easily removed by aqueous extraction.[10][15] This is a major practical advantage over the classical Wittig reaction, where the removal of triphenylphosphine oxide often requires tedious column chromatography.[16]

| Feature | Classical Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Phosphorus Reagent | Triphenylphosphine (PPh₃) | Trialkyl phosphite (e.g., P(OEt)₃) |

| Key Intermediate | Phosphonium Salt | Phosphonate Ester |

| Nucleophile | Phosphorus Ylide | Phosphonate Carbanion |

| Typical Base | Strong, non-nucleophilic (e.g., n-BuLi, NaH) | Weaker bases can be used (e.g., NaOMe, NaH, KOtBu) |

| Primary Byproduct | Triphenylphosphine Oxide (TPPO) | Dialkyl Phosphate Salt |

| Byproduct Removal | Often requires chromatography | Simple aqueous extraction |

| Stereoselectivity | Variable; depends on ylide stability | Highly selective for (E)-alkene |

Pillar 3: Experimental Protocols and Practical Considerations

The following protocols provide a validated framework for the synthesis of stilbenes. The causality behind each step is explained to ensure a deep understanding of the process.

Protocol 1: Synthesis of (E)-Stilbene via the Classical Wittig Reaction

This protocol details the synthesis of trans-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride, followed by isomerization of the resulting mixture to the more stable (E)-isomer.[9]

Step-by-Step Methodology:

-

Reagent Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride (9.77 mmol, 1.0 eq) and benzaldehyde (9.8 mmol, ~1.0 eq) in 10 mL of dichloromethane.[9] Causality: Dichloromethane is a common organic solvent that dissolves the reactants. Using approximately equimolar amounts ensures efficient conversion.

-

Ylide Formation and Reaction: While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser.[9] Causality: This creates a two-phase system. The strong NaOH base deprotonates the phosphonium salt at the interface of the two liquids to form the reactive ylide, which then immediately reacts with the benzaldehyde present in the organic phase.[9][17] Vigorous stirring is essential to maximize the interfacial area and promote the reaction.[17][18]

-

Reflux: Heat the reaction mixture to a gentle reflux (~40°C for dichloromethane) and maintain for 30-60 minutes.[9] Causality: Heating increases the reaction rate. The progress should be monitored by Thin Layer Chromatography (TLC) to determine completion.

-

Workup and Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Wash the organic layer sequentially with water and a saturated aqueous solution of sodium bisulfite (to remove any unreacted aldehyde). Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate, and remove the solvent using a rotary evaporator.[19] Causality: The aqueous washes remove the base and water-soluble byproducts. Drying removes residual water which can interfere with crystallization.

-

Isomerization (Optional but Recommended): The crude product is a mixture of (Z)- and (E)-stilbene. To obtain the pure (E)-isomer, dissolve the crude solid in a suitable solvent, add a catalytic amount of iodine, and irradiate with a UV or strong visible light source until TLC analysis shows complete conversion to the more stable trans-isomer.[14] Causality: Iodine catalyzes the photochemical isomerization from the less stable cis-isomer to the more stable trans-isomer.

-

Purification: Recrystallize the final product from 95% ethanol to obtain pure (E)-stilbene as white crystals.[9] Causality: Recrystallization is a purification technique that separates the desired product from the soluble triphenylphosphine oxide byproduct and any remaining impurities.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Stilbenes: Emerging Applications in Health, Agriculture, and Industry | IntechOpen [intechopen.com]

- 6. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02867H [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. vapourtec.com [vapourtec.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. juliethahn.com [juliethahn.com]

- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 16. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05162B [pubs.rsc.org]

- 17. tandfonline.com [tandfonline.com]

- 18. m.youtube.com [m.youtube.com]

- 19. prezi.com [prezi.com]

Advanced Crystal Structure Analysis of Brominated Stilbene Derivatives: Methodologies, Mechanistic Insights, and Pharmacological Implications

Executive Summary

The structural modification of stilbene derivatives—such as resveratrol and DMU-212—via halogenation represents a highly effective strategy in modern medicinal chemistry. The introduction of bromine atoms not only alters the electronic and pharmacokinetic profile of the molecule but also provides a distinct crystallographic advantage. As a heavy atom, bromine serves as an exceptional anomalous scatterer for solving the crystallographic phase problem, while simultaneously driving crystal lattice assembly through highly directional halogen bonding. This technical guide outlines the self-validating experimental workflows, mechanistic structural insights, and quantitative analyses necessary for the rigorous crystallographic characterization of brominated stilbenes.

Rationale: The Strategic Role of Bromination

From a pharmacological perspective, the incorporation of bromine into the trans-stilbene scaffold significantly enhances binding affinity to molecular targets. This is primarily driven by the formation of halogen bonds, a highly specific non-covalent interaction that is increasingly exploited in rational drug design 1. From a crystallographic standpoint, bromine acts as a built-in heavy atom. Its significant anomalous scattering cross-section allows crystallographers to bypass the need for heavy-atom soaking, enabling direct structure solution via Single-wavelength Anomalous Dispersion (SAD) phasing.

Self-Validating Experimental Workflow for SC-XRD

To ensure absolute scientific integrity, the crystallographic analysis of brominated stilbenes must follow a self-validating protocol. Each step in the methodology below includes a causality explanation (why the choice was made) and a validation check (how to prove the step succeeded before proceeding).

Step 1: Crystal Growth via Slow Evaporation

-

Action : Dissolve 10–15 mg of the highly purified brominated stilbene derivative in 1 mL of high-purity N,N-Dimethylformamide (DMF). Filter the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial. Puncture the cap with a single microscopic hole to restrict the evaporation rate.

-

Causality : DMF possesses a high boiling point (153 °C) and excellent solvency for polar, functionalized stilbenes. The mechanically restricted evaporation ensures the solution crosses into the metastable zone extremely slowly. This thermodynamic control promotes the nucleation of a few large, well-ordered single crystals rather than the rapid precipitation of a microcrystalline powder.

-

Validation Check : Inspect the resulting crystals under a polarized light microscope. A successful, single-domain crystal will exhibit uniform extinction (turning completely dark) when rotated every 90° between crossed polarizers. If the crystal appears continuously bright or mosaic, it is twinned and must be recrystallized.

Step 2: Cryo-Mounting and Data Collection

-

Action : Submerge the selected crystal in Paratone-N oil, mount it on a cryoloop, and immediately transfer it to the goniometer under a 123 K nitrogen cold stream. Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å).

-

Causality : Rapid freezing in Paratone-N oil prevents the formation of crystalline ice rings that would obscure diffraction data. Operating at a cryogenic temperature of 123 K minimizes the Debye-Waller thermal displacement parameters—particularly for the heavy bromine atom—drastically enhancing high-angle diffraction intensities and yielding highly precise C-Br bond lengths.

-

Validation Check : Analyze the first 10 preliminary diffraction frames. The presence of sharp, circular diffraction spots extending beyond 0.8 Å resolution without streaking validates the crystal's structural integrity and justifies initiating the full multi-hour data collection run.

Step 3: SAD Phasing and Structural Refinement

-

Action : Integrate the data and solve the phase problem using SAD, exploiting the anomalous scattering of the bromine atom. Refine the structure using SHELXL.

-

Causality : Bromine exhibits a sufficient anomalous signal ( Δf′′≈1.2 ) at Mo Kα wavelengths. Locating the heavy bromine atom first provides the initial phases required to calculate the electron density map for the rest of the lighter atoms (C, H, O, N) comprising the stilbene scaffold.

-

Validation Check : The structural model is validated when the final R1 value drops below 0.05, the Goodness-of-Fit (GoF) approaches 1.0, and the maximum residual electron density peak is < 1.0 e/ų. This confirms that the heavy bromine atom was correctly modeled without severe absorption artifacts.

Figure 1: Self-validating experimental workflow for X-ray diffraction of brominated stilbenes.

Mechanistic Insights: Conformational Dynamics & Halogen Bonding

Conformational Twisting via Steric Hindrance

The introduction of a bulky bromine atom (van der Waals radius ~1.85 Å) fundamentally alters the conformational landscape of the stilbene scaffold. While many biologically active stilbenes, such as the 3,5-dibromo analogue of DMU-212, maintain a relatively planar trans (E) configuration 1, specific functionalizations can force severe deviations. For instance, the derivative 4-dimethylamino-4′-bromostilbene (DMBS) crystallizes with the C=C bond in a cis conformation. To alleviate the massive steric repulsion in this state, the molecule is forced into a steep dihedral angle of 50.5° between the mean planes of the two benzene rings 2. This deviation from planarity disrupts extended π-π stacking but opens new spatial pathways for target binding.

The Physics of Halogen Bonding

Bromine's high polarizability allows its electron density to shift anisotropically when covalently bonded to the aromatic ring. This creates a region of depleted electron density at the distal end of the C-Br bond, forming an electrophilic cap known as a σ -hole . In the crystal lattice, this σ -hole acts as a potent Lewis acid, predictably interacting with nucleophilic regions (such as oxygen atoms in methoxy groups or the π-cloud of adjacent aromatic rings). This highly directional halogen bonding dictates the self-assembly of the crystal and stabilizes the lattice, a mechanism that directly translates to how these molecules anchor themselves within the binding pockets of target proteins. Furthermore, enzyme-promoted oxidative cross-coupling of brominated resveratrol has demonstrated that these halogenated sites can dictate the stereochemistry of complex heterodimer formation 3.

Figure 2: Logical causality of halogen bond formation and crystal lattice stabilization.

Quantitative Crystallographic Data Summary

The table below summarizes the critical crystallographic parameters of two distinct brominated stilbene derivatives, highlighting the structural divergence between trans and cis conformations.

| Crystallographic Parameter | 3,5-dibromo-DMU-212 Analogue | 4-dimethylamino-4′-bromostilbene (DMBS) |

| Chemical Formula | C₁₈H₁₈Br₂O₄ | C₁₆H₁₆BrN |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁/c |

| Unit Cell Parameters | N/A | a=14.804 Å, b=6.096 Å, c=15.211 Å, β=95.33° |

| Unit Cell Volume (V) | N/A | 1366.8 (2) ų |

| Data Collection Temp | Standard | 123 K |

| C=C Conformation | trans (E) | cis (Z) |

| Aryl Dihedral Angle | Planar / Slight twist | 50.5 (3)° |

Conclusion

The rigorous crystal structure analysis of brominated stilbene derivatives provides indispensable insights for modern drug development. By employing self-validating crystallographic workflows, researchers can accurately map the steric impacts and halogen-bonding capabilities of bromine substituents. These high-resolution structural models bridge the gap between solid-state chemistry and pharmacology, enabling the rational design of stilbene-based therapeutics with optimized target affinities.

References

- Title: Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Source: nih.gov.

- Title: 4-Bromo-4′-(dimethylamino)stilbene. Source: iucr.org.

- Title: Enzyme-promoted oxidative cross-coupling for the synthesis of oxyresveratrol-related heterodimers. Source: researchgate.net.

Sources

Spectroscopic Characterization and Structural Validation of (E)-1,2-Bis(3-bromophenyl)ethene

Executive Summary

(E)-1,2-Bis(3-bromophenyl)ethene—commonly referred to as (E)-3,3'-dibromostilbene—is a critical halogenated alkene precursor utilized in advanced cross-coupling reactions, the synthesis of organic light-emitting diodes (OLEDs), and pharmaceutical scaffolding. The meta-positioned bromine atoms provide orthogonal reactivity sites for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings. This technical guide details the rigorous spectroscopic characterization required to validate the structural integrity and stereochemical purity of this compound, providing a self-validating framework for analytical chemists and drug development professionals.

Synthesis & Mechanistic Pathway

To obtain high-purity (E)-1,2-Bis(3-bromophenyl)ethene, the oxidative dephosphorylation of benzylic phosphonates serves as a highly stereoselective method[1]. Unlike traditional Wittig reactions that yield E/Z mixtures requiring exhaustive chromatographic separation[2], the oxidative coupling of diethyl 3-bromobenzylphosphonate under a dioxygen atmosphere exclusively yields the (E)-isomer.

Causality of the Mechanism: The addition of sodium tert-butoxide deprotonates the benzylic position, generating a nucleophilic carbanion. Dioxygen insertion oxidatively cleaves a portion of these carbanions into 3-bromobenzaldehyde. This aldehyde intermediate immediately undergoes an in situ Horner-Wadsworth-Emmons (HWE) olefination with the remaining phosphonate carbanion. The thermodynamic control inherent to the HWE transition state dictates the exclusive formation of the trans-alkene geometry[1].

Mechanism of oxidative dephosphorylation generating the (E)-stilbene derivative.

Multi-Modal Spectroscopic Characterization

A robust analytical workflow requires orthogonal techniques to confirm molecular connectivity, stereochemistry, and isotopic distribution.

Multi-modal spectroscopic workflow for structural validation of the compound.

Nuclear Magnetic Resonance (NMR) Profiling

Experimental Choice: CDCl₃ is utilized as the solvent because its lack of exchangeable protons prevents signal obscuration, while its low polarity perfectly solvates the hydrophobic stilbene core. Tetramethylsilane (TMS) is included as an internal standard to provide a self-validating zero-point reference, ensuring chemical shift accuracy.

Causality of Spectral Features: In the ¹H NMR spectrum, the alkene protons appear as a sharp singlet at δ 7.02 ppm[1]. A common misconception is that the trans-geometry should be proven by a large scalar coupling constant (J ≈ 16 Hz). However, because the molecule possesses a C₂ₕ axis of symmetry in its anti-conformer, the two vinylic protons are chemically and magnetically equivalent, rendering their mutual coupling unobservable in standard ¹H NMR. The (E)-geometry is instead deduced from the chemical shift: cis-stilbene protons typically resonate upfield (≈ 6.5 ppm) due to the anisotropic shielding from the sterically twisted, out-of-plane aromatic rings. The downfield shift to 7.02 ppm is a direct consequence of the planar, fully conjugated trans-system[1].

Vibrational Spectroscopy (FT-IR)

Experimental Choice: Attenuated Total Reflectance (ATR) FT-IR is employed to analyze the neat solid, eliminating the need for KBr pellet pressing which can induce polymorphic changes or absorb moisture (a confounding variable in the O-H/C-H stretching regions).

Causality of Spectral Features: The most critical diagnostic band is the C-H out-of-plane bending vibration. For (E)-alkenes, this occurs as a strong, sharp peak near 960 cm⁻¹. If the (Z)-isomer were present, a distinct band would appear between 690–730 cm⁻¹. The presence of the 960 cm⁻¹ band acts as an orthogonal validation of the trans-stereochemistry inferred from NMR. Additionally, the C-Br stretch is observed in the fingerprint region (≈ 1070 cm⁻¹).

Electronic Absorption (UV-Vis)

Experimental Choice: Cyclohexane is chosen as the solvent to prevent solvatochromic shifts associated with polar solvents, allowing for the pure observation of the chromophore's π-π* transitions.

Causality of Spectral Features: The fully planar (E)-isomer allows for maximum orbital overlap across the entire 1,4-diaryl-1,3-butadiene-like system, resulting in a strong absorption maximum (λ_max) near 300 nm. In contrast, steric hindrance in the (Z)-isomer forces the aromatic rings out of coplanarity, reducing conjugation and causing a hypsochromic (blue) shift and a hypochromic effect (lower molar absorptivity)[3].

Mass Spectrometry (EI-MS)

Experimental Choice: Electron Ionization (EI) at 70 eV is the industry standard for generating reproducible fragmentation patterns for non-polar aromatic systems.

Causality of Spectral Features: Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. A molecule containing two bromine atoms will exhibit a statistically predictable molecular ion (M⁺) cluster at M, M+2, and M+4 in a 1:2:1 intensity ratio. For C₁₄H₁₀Br₂, this manifests as peaks at m/z 336, 338, and 340. This isotopic signature is a self-validating confirmation of the dibrominated molecular formula.

Standardized Experimental Protocols

Synthesis via Oxidative Dephosphorylation

-

Preparation: In a flame-dried Schlenk flask, dissolve diethyl 3-bromobenzylphosphonate (1.0 mmol) in 5.0 mL of anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add sodium tert-butoxide (1.5 mmol) in one portion. The solution will darken, indicating carbanion formation.

-

Oxidation: Purge the reaction vessel with a balloon of dry dioxygen (O₂) and maintain the O₂ atmosphere. Stir vigorously at room temperature for 12 hours.

-

Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 15 mL).

-

Washing: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (eluent: 100% hexanes) to yield (E)-1,2-Bis(3-bromophenyl)ethene as a white crystalline solid[1].

Spectroscopic Sample Preparation

-

NMR: Dissolve 15 mg of the purified solid in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube. Acquire ¹H NMR at 400 MHz with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of aromatic protons.

-

IR: Ensure the ATR diamond crystal is clean. Collect a background spectrum. Place 2-3 mg of the solid directly onto the crystal, apply the pressure anvil, and acquire 32 scans at 4 cm⁻¹ resolution.

-

UV-Vis: Prepare a 10⁻⁵ M solution in spectroscopic grade cyclohexane. Blank the spectrophotometer against pure solvent before acquiring the spectrum from 200 to 400 nm.

Quantitative Data Summary

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 7.65 | Doublet of doublets (dd) | 2H | 1.6 | Aromatic H (ortho to Br) |

| 7.43 - 7.38 | Multiplet (m) | 4H | - | Aromatic H |

| 7.23 | Triplet (t) | 2H | 7.8 | Aromatic H |

| 7.02 | Singlet (s) | 2H | - | Vinylic H (trans-alkene) |

Table 2: Key FT-IR Vibrational Modes (ATR, Solid)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Significance |

|---|---|---|---|

| ~3050 | Weak | C-H stretch (sp²) | Confirms aromatic/alkene presence |

| ~1580, 1470 | Medium | C=C stretch (aromatic) | Aromatic ring skeletal vibrations |

| ~1070 | Strong | C-Br stretch | Confirms halogenation |

| ~960 | Strong, Sharp | C-H out-of-plane bend | Definitive proof of (E)-alkene geometry |

Table 3: Mass Spectrometry Isotopic Pattern (EI, 70 eV)

| m/z | Relative Intensity | Ion Assignment | Isotopic Composition |

|---|---|---|---|

| 336 | ~50% | [M]⁺ | Contains two ⁷⁹Br atoms |

| 338 | ~100% | [M+2]⁺ | Contains one ⁷⁹Br and one ⁸¹Br atom |

| 340 | ~50% |[M+4]⁺ | Contains two ⁸¹Br atoms |

References

-

Title: Oxidative Dephosphorylation of Benzylic Phosphonates with Dioxygen Generating Symmetrical trans-Stilbenes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link](Corresponds to in-text citation 3.1)

-

Title: EFFECTS OF SUBSTITUENTS IN THE IODINE-CATALYZED ISOMERIZATION Source: Radboud University Repository (ru.nl) URL: [Link](Corresponds to in-text citation 2.3)

-

Title: Peter Beak's research works Source: ResearchGate URL: [Link](Corresponds to in-text citation 2.4)

Sources

An In-depth Technical Guide to 1H and 13C NMR Data for Disubstituted Stilbenes

This guide provides a comprehensive exploration of the nuclear magnetic resonance (NMR) spectroscopic signatures of disubstituted stilbenes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of 1H and 13C NMR for the structural elucidation and isomeric differentiation of this important class of compounds. We will move from the foundational aspects of stilbene chemistry and NMR theory to the nuanced interpretation of spectral data, supported by established experimental protocols and authoritative references.

Introduction to Disubstituted Stilbenes: Structure and Isomerism

Stilbenes, characterized by a 1,2-diphenylethylene core, are a widely studied class of organic compounds due to their diverse biological activities and applications in materials science.[1][2] The substitution pattern on the two phenyl rings significantly influences their chemical and physical properties. A key structural feature of stilbenes is the potential for E/Z isomerism around the central carbon-carbon double bond, leading to distinct spatial arrangements of the phenyl groups.[3]

-

(E) -stilbenes (trans) feature the phenyl groups on opposite sides of the double bond, resulting in a more linear and sterically favored conformation.[3]

-

(Z) -stilbenes (cis) have the phenyl groups on the same side, leading to steric hindrance that often forces the phenyl rings out of the plane of the double bond.[3]

This fundamental difference in geometry has a profound impact on the electronic environment of the molecule and, consequently, on its NMR spectra.

Caption: General structures of (E) and (Z)-disubstituted stilbenes.

The Power of NMR in Stilbene Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including disubstituted stilbenes.[3] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For disubstituted stilbenes, NMR is particularly powerful for:

-

Confirming the presence of the stilbene core.

-

Identifying the nature and position of substituents.

-

Differentiating between E and Z isomers.

-

Quantifying the ratio of isomers in a mixture. [4]

Deciphering the ¹H NMR Spectrum of Disubstituted Stilbenes

The ¹H NMR spectrum provides a wealth of information about the proton environments in a molecule. For disubstituted stilbenes, the key diagnostic signals are those of the vinylic and aromatic protons.

Vinylic Protons: A Clear Indicator of Isomerism

The chemical shifts (δ) and coupling constants (J) of the vinylic protons are the most telling features for distinguishing between (E)- and (Z)-stilbenes.[3]

-

Chemical Shift (δ): In (E)-stilbenes, the vinylic protons typically resonate at a higher chemical shift (downfield) compared to their (Z)-counterparts.[3][4] This is due to the greater planarity of the (E)-isomer, which places the vinylic protons in the deshielding region of the aromatic rings' magnetic anisotropy. In the sterically hindered (Z)-isomer, the phenyl rings are twisted out of the plane of the double bond, and the vinylic protons are more shielded (upfield shift).[3]

-

Coupling Constant (³JHH): The vicinal coupling constant between the two vinylic protons is governed by the Karplus relationship, which correlates the magnitude of the coupling to the dihedral angle between the protons.

Aromatic Protons

The chemical shifts and splitting patterns of the aromatic protons provide information about the substitution pattern on the phenyl rings. Electron-donating groups (e.g., -OCH₃, -CH₃) will generally shift the signals of ortho and para protons to a higher field (upfield), while electron-withdrawing groups (e.g., -NO₂, -CN) will cause a downfield shift.

Influence of Substituents

Substituents on the phenyl rings can modulate the electronic environment of the entire molecule, affecting the chemical shifts of both vinylic and aromatic protons. The electronic nature of the substituents (electron-donating or electron-withdrawing) will influence the electron density at the double bond and within the aromatic rings, leading to predictable shifts in the NMR spectrum.[6]

Unveiling the ¹³C NMR Spectrum of Disubstituted Stilbenes

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule.

Vinylic Carbons

Similar to the vinylic protons, the chemical shifts of the vinylic carbons can aid in isomer differentiation. In many cases, the vinylic carbons of the (Z)-isomer are slightly deshielded (downfield) compared to the (E)-isomer.[3]

Aromatic Carbons

The chemical shifts of the aromatic carbons are sensitive to the nature and position of the substituents. The ipso-carbon (the carbon directly attached to the substituent) and the ortho, meta, and para carbons will exhibit characteristic chemical shifts depending on the electronic properties of the substituent.

Tabulated NMR Data for Representative Disubstituted Stilbenes

The following tables summarize typical ¹H and ¹³C NMR data for (E)- and (Z)-stilbene and a representative disubstituted stilbene, 4-methoxystilbene.

Table 1: ¹H NMR Data for Stilbene Isomers in CDCl₃

| Compound | Vinylic Proton (δ, ppm) | Coupling Constant (³JHH, Hz) | Aromatic Protons (δ, ppm) |

| (E)-Stilbene | ~7.11 | ~16 | 7.2-7.5 |

| (Z)-Stilbene | ~6.60 | ~12 | 7.2-7.4 |

Data compiled from various sources.[3][4]

Table 2: ¹³C NMR Data for Stilbene Isomers in CDCl₃

| Compound | Vinylic Carbon (δ, ppm) | Aromatic C1 (ipso) (δ, ppm) | Other Aromatic Carbons (δ, ppm) |

| (E)-Stilbene | ~129.1 | ~137.8 | 127.0, 128.1, 129.2 |

| (Z)-Stilbene | ~127.0 | ~137.8 | 127.0-129.0 |

Data compiled from various sources.[3][7]

Table 3: ¹H and ¹³C NMR Data for (E)-4-Methoxystilbene in CDCl₃ [7]

| Nucleus | Chemical Shift (δ, ppm) | Key Correlations |

| ¹H (Vinylic) | 6.94 (d, J=16.3 Hz), 6.84 (d, J=16.3 Hz) | Large coupling constant confirms E-isomer |

| ¹H (Aromatic) | 7.36 (d), 7.33 (d), 7.26-7.22 (m), 7.13-7.09 (m), 6.76 (d) | Complex pattern due to two different phenyl rings |

| ¹H (Methoxy) | 3.71 (s) | Singlet for the -OCH₃ group |

| ¹³C (Vinylic) | 128.1, 126.2 | |

| ¹³C (Aromatic) | 159.2, 137.7, 130.1, 128.7, 127.6, 127.1, 126.6, 114.1 | |

| ¹³C (Methoxy) | 55.2 |

Experimental Protocols

Adherence to rigorous experimental protocols is crucial for obtaining high-quality, reproducible NMR data.

Synthesis of a Disubstituted Stilbene (Wittig Reaction Example)

The Wittig reaction is a common method for synthesizing stilbenes, often yielding a mixture of E and Z isomers.[8]

Caption: Workflow for the synthesis of a disubstituted stilbene via the Wittig reaction.

Step-by-Step Protocol:

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the appropriate substituted benzyltriphenylphosphonium halide in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath and add a strong base (e.g., n-butyllithium) dropwise. The formation of the ylide is often indicated by a color change.

-

Reaction with Aldehyde: To the ylide solution, add a solution of the desired substituted benzaldehyde in anhydrous THF dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to separate the (E)- and (Z)-isomers.

NMR Sample Preparation and Data Acquisition

Proper sample preparation is paramount for obtaining high-resolution NMR spectra.

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh approximately 5-25 mg of the purified disubstituted stilbene sample for ¹H NMR. For ¹³C NMR, a more concentrated sample may be required.[9]

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[9]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Capping and Cleaning: Securely cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[9]

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument's software will be used to lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies for ¹H and ¹³C, and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition may take a few minutes. Subsequently, acquire the ¹³C NMR spectrum, which will typically require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Advanced NMR Techniques for Disubstituted Stilbenes

While 1D ¹H and ¹³C NMR are the workhorses for structural elucidation, a variety of 2D NMR techniques can provide further insights, especially for complex or novel structures.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, confirming the connectivity of protons within the aromatic rings and between the vinylic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two or three bonds, providing information about the long-range connectivity within the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons. For stilbenes, a NOESY experiment can provide definitive proof of isomer geometry by showing a correlation between the vinylic protons and the protons on the adjacent phenyl rings in the (Z)-isomer.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable and definitive tools for the characterization of disubstituted stilbenes. The distinct differences in the chemical shifts and coupling constants of the vinylic protons provide a reliable method for differentiating between E and Z isomers. By combining 1D and advanced 2D NMR techniques with a thorough understanding of substituent effects, researchers can confidently elucidate the structure and stereochemistry of this important class of compounds, paving the way for their further development in medicinal chemistry and materials science.

References

-

Matsushima, T., Kobayashi, S., & Watanabe, S. (2016). Air-Driven Potassium Iodide-Mediated Oxidative Photocyclization of Stilbene Derivatives. J. Org. Chem., 81(17), 7799–7806. [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Majek, M., & von Wangelin, A. J. (2020). E,Z-Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control. Organic & Biomolecular Chemistry, 18(29), 5579-5584. [Link]

-

Hayamizu, K., & Yamamoto, O. (1987). 1H and 13C NMR spectra of 4,4′-substituted chalcones. Magnetic Resonance in Chemistry, 25(5), 453-458. [Link]

-

Burns, M. J., Esselman, B. J., Hill, N. J., & Zartman, G. L. (2019). Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-Stilbene Products of the Wittig Reaction. Journal of Chemical Education, 96(8), 1766-1772. [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

Giri, R. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. The Journal of Organic Chemistry, 85(20), 13176-13182. [Link]

-

Pasanen, H., et al. (2014). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules, 19(11), 18883-18898. [Link]

-

Jabłońska, J., Kluska, M., & Erchak, N. (2021). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. Molecules, 26(8), 2184. [Link]

-

Ortí-Suárez, A., et al. (2017). Study of the E–Z stilbene isomerisation in perchlorotriphenyl-methane (PTM) derivatives. RSC Advances, 7(22), 13165-13170. [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Sepehri, S., Khedmati, M., Yousef-Nejad, F., & Mahdavi, M. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Journal of Molecular Structure, 1303, 137559. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. E , Z -Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01139H [pubs.rsc.org]

- 5. Study of the E – Z stilbene isomerisation in perchlorotriphenyl-methane (PTM) derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28618F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

Fundamental Chemical Properties and Synthetic Utilities of (E)-1,2-Bis(3-bromophenyl)ethene

Executive Summary

In my tenure overseeing the design and scale-up of advanced organic materials and active pharmaceutical ingredients (APIs), the strategic selection of halogenated precursors has always been a critical success factor. (E)-1,2-Bis(3-bromophenyl)ethene (CAS: 23958-26-1), colloquially known as trans-3,3'-dibromostilbene, represents a highly versatile, rigid molecular scaffold.

Unlike traditional flexible aliphatic linkers, the trans-stilbene core enforces a planar, highly π -conjugated geometry. The presence of two meta-substituted bromine atoms transforms this molecule into an ideal bifunctional electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig). This guide provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis, and validated experimental protocols, designed to empower your next-generation material or drug discovery workflows.

Physicochemical Profiling

Understanding the fundamental properties of (E)-1,2-Bis(3-bromophenyl)ethene is essential for predicting its behavior in complex reaction matrices. The trans (E) geometry is thermodynamically favored, providing a linear and rigid core that is highly desirable in the synthesis of Aggregation-Induced Emission luminogens (AIEgens) and organic semiconductors.

Below is a summary of its core quantitative and qualitative data[1][2]:

| Property | Value | Causality / Scientific Rationale |

| Chemical Name | (E)-1,2-Bis(3-bromophenyl)ethene | The trans (E) geometry provides a linear, highly conjugated rigid core, minimizing steric clash. |

| CAS Number | 23958-26-1 | Unique identifier for regulatory compliance and procurement validation. |

| Molecular Formula | C 14 H 10 Br 2 | Contains two heavy bromine atoms, facilitating heavy-atom effects in photophysics. |

| Molecular Weight | 338.04 g/mol | High mass dictates lower volatility and highly stable solid-state handling. |

| Melting Point | 101–102 °C | A sharp melting point serves as a primary self-validation metric for >90% purity. |

| Physical State | White crystalline solid | Indicates high purity; off-color (yellow) suggests residual phosphonate or iodine impurities. |

Mechanistic Pathways & Synthesis Causality

A common pitfall in stilbene synthesis via traditional Wittig reactions is the generation of difficult-to-separate cis/trans mixtures alongside stoichiometric amounts of triphenylphosphine oxide. To circumvent this, I strongly advocate for the oxidative dephosphorylation of benzylic phosphonates , as detailed in [1][3].

This pathway is highly stereoselective and atom-economical. By treating diethyl 3-bromobenzylphosphonate with a strong base under an oxygen atmosphere, the reaction proceeds through a nucleophilic α -carbanion that captures molecular oxygen. The resulting transient peroxy intermediate undergoes dimerization and dephosphorylation under strict thermodynamic control, exclusively yielding the (E)-isomer.

Mechanistic workflow of oxidative dephosphorylation yielding the (E)-stilbene scaffold.

Reaction Optimization & Causality Data

The choice of reagents directly impacts the stereoselectivity and yield. Based on established optimization parameters[1], the following table summarizes the causality behind the reaction conditions:

| Parameter | Condition | Yield (%) | Causality / Scientific Rationale |

| Optimal Base | t-BuONa (1.5 equiv) | 90% | Strong kinetic basicity ensures rapid, quantitative deprotonation at 25 °C. |

| Alternative Base | Cs 2 CO 3 (1.5 equiv) | ~86% | Weaker basicity requires elevated temperatures (100 °C), increasing degradation risks. |

| Solvent | DMF | N/A | High dielectric constant stabilizes the α -carbanion, accelerating the cascade. |

| Oxidant | O 2 (Balloon) | N/A | Atom-economical; consumption of the gas visually indicates reaction progress. |

Divergent Applications in Materials and Pharmaceuticals

The strategic placement of the bromine atoms at the meta positions of the stilbene core prevents severe steric hindrance during downstream functionalization, unlike ortho-substituted analogs. This makes (E)-1,2-Bis(3-bromophenyl)ethene an elite precursor for divergent synthesis.

Divergent synthetic utility of (E)-1,2-Bis(3-bromophenyl)ethene in cross-coupling.

Validated Experimental Protocol: Oxidative Dephosphorylation

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes observable metrics to confirm success without immediately requiring complex analytical instrumentation[3].

Step 1: Reagent Preparation and Deprotonation

-

Action: To a solution of diethyl 3-bromobenzylphosphonate (1.0 mmol) in anhydrous DMF (1.0 mL), add sodium tert-butoxide (t-BuONa, 1.5 mmol) under a nitrogen atmosphere at 25 °C. Stir for 5 minutes.

-

Causality: The pKa of the benzylic protons is lowered by the adjacent electron-withdrawing phosphonate group. t-BuONa is chosen over weaker bases because its kinetic basicity rapidly generates the nucleophilic α -carbanion without requiring heat, preventing substrate degradation.

-

Self-Validation: The solution will exhibit a distinct color shift (typically pale yellow), confirming the successful formation of the carbanion intermediate.

Step 2: Oxygenation and Dimerization

-

Action: Degas the reaction mixture under vacuum, then purge with molecular oxygen (O 2 ) twice. Stir under an O 2 balloon at 25 °C for 8 hours.

-

Causality: Molecular oxygen acts as the oxidant, trapping the carbanion to form a peroxy intermediate. The subsequent cascade involves dimerization and the elimination of the diethyl phosphate group. The reaction is under strict thermodynamic control, heavily favoring the less sterically hindered (E)-stilbene geometry.

-

Self-Validation: The gradual deflation/consumption of oxygen from the balloon serves as a macroscopic visual indicator of reaction progression.

Step 3: Aqueous Quench and Isolation

-

Action: Quench the reaction with deionized water (1.0 mL) and extract with ethyl acetate (3 × 2 mL). Wash the combined organic layers with brine, dry over Na 2 SO 4 , and concentrate under vacuum.

-

Causality: Water serves a dual purpose: it quenches any unreacted base and selectively solubilizes the cleaved diethyl phosphate byproducts. This elegantly eliminates the need for tedious silica gel chromatography.

-

Self-Validation: The product crystallizes readily upon solvent removal. Yielding a white solid (approx. 304 mg, 90% yield) with a sharp melting point of 101–102 °C confirms both the structural identity and >90% purity of the isolated (E)-1,2-Bis(3-bromophenyl)ethene[1].

References

-

Primary Mechanistic Literature Title: Oxidative Dephosphorylation of Benzylic Phosphonates with Dioxygen Generating Symmetrical trans-Stilbenes Source: The Journal of Organic Chemistry (ACS Publications), 2018 URL:[Link]

Sources

Advanced Photophysics of Stilbenoids: Mechanistic Pathways and Analytical Workflows

Executive Summary

Stilbenoids—encompassing resveratrol, pterostilbene, and their synthetic derivatives—are a class of polyphenolic compounds renowned for their diverse biological activities. However, their utility in drug development, fluorescence microscopy, and photodynamic therapy is fundamentally dictated by their complex photophysical properties. This technical guide synthesizes the mechanistic causality behind stilbenoid excited-state dynamics, solvent-induced modulations, and photochemical derivatization, providing actionable, self-validating analytical workflows for advanced laboratory characterization.

Excited-State Dynamics: The Isomerization Conundrum

The photophysics of the prototypical stilbenoid, trans-resveratrol, is dominated by ultra-fast non-radiative decay pathways. Upon UV excitation (typically at 305 nm), the molecule populates the first singlet excited state (S1). Rather than emitting fluorescence, the primary deactivation route involves a rapid internal conversion to the ground state via a twisted-pyramidalized S1/S0 conical intersection[1].

This unimolecular excited-state decay is exceptionally fast, exhibiting a rate constant ( kd ) of approximately 1/(28.6 ps) in acetonitrile[1]. Consequently, trans-resveratrol is characterized by a remarkably low fluorescence quantum yield ( Φf=0.03 ), as the absorbed energy is predominantly funneled into trans-cis photoisomerization ( Φiso=0.20 ) or non-radiative relaxation back to the original trans-isomer[1]. The Arrhenius activation energy driving this light-induced trans-cis conversion has been experimentally determined to be 3.7±0.3 kcal/mol [2].

Solvent-Induced Photophysical Modulation

The excited-state dynamics of stilbenoids are highly sensitive to the local dielectric environment. This solvatochromic behavior is a critical parameter when designing stilbenoid-based fluorescent probes for cellular imaging.

For instance, the S1-state deactivation of trans-4-nitrostilbene (t-NSB) is drastically modulated by solvent polarity[3]. In nonpolar solvents, the S1-state lifetime is incredibly short (~60 fs) due to a combination of highly efficient intersystem crossing (ISC) and internal conversion[3]. However, in high-polarity solvents, the S1 state is energetically stabilized to a much lower energy level. This stabilization renders ISC energetically infeasible, extending the S1 lifetime to ~60 ps before the molecule decays via barrier crossing along the central ethylenic bond to a nonfluorescent perpendicular configuration[3].

Conversely, symmetrically substituted derivatives like trans-3,3',5,5'-tetramethoxystilbene (trans-TMST) exhibit a pronounced increase in fluorescence lifetime as solvent polarity increases—shifting from 2.3 ns in cyclohexane to 16.6 ns in acetonitrile[4]. This behavior indicates a strong charge-transfer (CT) character within the excited singlet state, making them excellent candidates for probing local microenvironments[4].

Photochemical Derivatization and Singlet Oxygen Generation

Prolonged UV irradiation of trans-resveratrol triggers secondary photochemical cascades that extend beyond simple isomerization. The resulting cis-isomer can undergo photo-induced ring closure to form 2,4,6-trihydroxy-phenanthrene (THP) or undergo structural rearrangement to form a highly fluorescent compound known as resveratrone ((E)-4-(6,8-dihydroxy-naphthalen-2-yl)but-3-en-2-one)[5][6].

While both trans- and cis-resveratrol exhibit negligible ISC rates (making them poor photosensitizers), quantum chemical investigations reveal that both THP and resveratrone possess highly competitive ISC and fluorescence rates[7]. This favorable ISC profile allows these secondary photoproducts to efficiently transfer energy to molecular oxygen, generating reactive singlet oxygen ( 1O2 )[7]. Because THP is experimentally more abundant upon trans-resveratrol excitation, it is considered the predominant species responsible for singlet oxygen generation, opening new avenues for resveratrol derivatives in photodynamic therapy[6].

Quantitative Photophysical Data

The following table summarizes the critical photophysical metrics of key stilbenoids across different solvent environments, illustrating the profound impact of molecular structure and polarity on excited-state behavior.

| Compound | Solvent Environment | Fluorescence QY ( Φf ) | S1 Lifetime ( τ ) | Isomerization QY ( Φiso ) | Key Photophysical Feature |

| trans-Resveratrol | Ethanol / Acetonitrile | 0.03 | ~28.6 ps | 0.20 | Rapid internal conversion via twisted-pyramidalized conical intersection[1]. |

| trans-4-Nitrostilbene | Nonpolar | - | ~60 fs | - | Ultra-fast ISC and internal conversion[3]. |

| trans-4-Nitrostilbene | High-Polarity | - | ~60 ps | - | S1 stabilization; ISC becomes energetically infeasible[3]. |

| trans-TMST | Cyclohexane | 0.09 | 2.3 ns | - | Baseline lifetime for nonpolar environment[4]. |

| trans-TMST | Acetonitrile | 0.78 | 16.6 ns | - | Pronounced charge-transfer (CT) character[4]. |

| Resveratrone | Aqueous / Ethanol | High | - | - | Highly fluorescent secondary photoproduct[5]. |

Visualizing the Mechanistic Pathways

Photochemical cascade of trans-resveratrol leading to singlet oxygen generation.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each critical step.

Protocol 1: Ultrafast Transient Absorption Spectroscopy for Solvent Effect Analysis

Objective: To quantify the solvent-polarity dependence of S1-state lifetimes in stilbenoids. Causality & Design: Solvent polarity alters the energy gap between S1 and triplet receiver states. By utilizing broadband transient absorption, researchers can track the decay of stimulated emission and excited-state absorption to calculate precise lifetimes.

-

Sample Preparation: Prepare 1 mM solutions of the target stilbenoid in a polarity gradient (e.g., cyclohexane, THF, acetonitrile).

-

Validation Check: Measure steady-state UV-Vis absorption. Ensure the optical density (OD) at the pump wavelength (e.g., 305 nm) is strictly between 0.3 and 0.5 in a 2 mm pathlength cuvette. This prevents inner-filter effects and unwanted multiphoton excitation.

-

-

System Calibration: Align the femtosecond Ti:Sapphire laser system. Generate the pump pulse via an optical parametric amplifier (OPA) and the broadband white-light continuum probe pulse using a sapphire crystal.

-

Magic Angle Setup: Set the relative polarization between the pump and probe beams to the magic angle (54.7°).

-

Causality: This specific angle eliminates anisotropic contributions from molecular rotation, ensuring the observed decay kinetics purely reflect electronic population dynamics rather than physical reorientation.

-

-

Data Acquisition: Scan the optical delay line from -5 ps to +1 ns, acquiring ΔA spectra at each delay point.

-

Validation Check: Verify the pre-time-zero baseline. A perfectly flat baseline confirms the absence of long-lived triplet accumulation or thermal lensing from previous laser pulses.

-

-

Global Target Analysis: Fit the 2D data matrix ( ΔA(λ,t) ) using a sequential kinetic model to extract Decay Associated Spectra (DAS) and intrinsic lifetimes.

Self-validating ultrafast transient absorption spectroscopy workflow.

Protocol 2: Photochemical Synthesis and HPLC Isolation of Resveratrone

Objective: To synthesize and isolate the highly fluorescent resveratrone from non-fluorescent trans-resveratrol. Causality & Design: Resveratrone is a secondary photoproduct requiring sequential photon absorption (trans → cis → resveratrone). Controlled irradiation and real-time monitoring are mandatory to prevent over-irradiation, which leads to total photodegradation[5].

-

Irradiation Setup: Dissolve trans-resveratrol in an alcoholic solvent (e.g., ethanol) at a concentration of 0.5 mM. Place the solution in a temperature-controlled quartz photoreactor.

-

Wavelength Selection: Irradiate the solution using a UV lamp precisely tuned to the maximum absorption wavelength of trans-resveratrol (e.g., 305 nm).

-

Causality: Matching the λmax ensures the highest quantum yield of the initial trans-cis isomerization in the shortest time, minimizing competitive side reactions.

-

-

Kinetic Monitoring: Sample the reaction mixture every 10 minutes and analyze via HPLC (C18 column, methanol/water gradient).

-

Validation Check: Monitor the disappearance of the trans-resveratrol peak and the emergence of three distinct peaks: cis-resveratrol, THP, and resveratrone. Terminate irradiation immediately when the resveratrone peak area plateaus to prevent photodegradation.

-

-

Isolation: Purify the mixture using preparative HPLC. Collect the fraction corresponding to the resveratrone retention time.

-

Spectroscopic Validation: Measure the steady-state fluorescence of the isolated fraction. A massive increase in fluorescence quantum yield and a large Stokes shift confirm the successful isolation of resveratrone[5].

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solvent-polarity dependence of ultrafast excited-state dynamics of trans-4-nitrostilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Photophysics of resveratrol derivatives for singlet oxygen formation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00840A [pubs.rsc.org]

Introduction: Beyond Conventional Chemistry to Light-Responsive Molecular Systems

An In-depth Technical Guide to Diarylethene Photochromism for Researchers, Scientists, and Drug Development Professionals

Photochromism describes the reversible transformation of a chemical species between two distinct isomeric forms, induced by the absorption of electromagnetic radiation.[1] This phenomenon allows for the remote control of molecular properties using light as an external, non-invasive stimulus. Photochromic molecules can be broadly categorized into two types: T-type (thermally reversible), where the light-induced isomer reverts to the original form in the dark, and P-type (photochemically reversible), where both isomers are thermally stable.[2][3]

Diarylethenes have emerged as the preeminent class of P-type photochromes, distinguished by their exceptional performance characteristics.[4][5][6] Unlike many traditional photochromic compounds, diarylethenes offer remarkable thermal irreversibility, with some isomers estimated to have half-lives of over 470,000 years at room temperature.[2] This stability, combined with high fatigue resistance (withstanding over 100,000 switching cycles), high photoreaction quantum yields, and ultrafast response times (in the picosecond range), makes them ideal candidates for advanced applications ranging from optical data storage to photopharmacology.[2][3][7]

This guide provides a comprehensive technical overview of the core principles, experimental methodologies, and cutting-edge applications of diarylethene photochromism, designed for professionals in scientific research and drug development.

The Fundamental Mechanism: A Light-Triggered Pericyclic Reaction

The hallmark of diarylethene photochromism is a reversible 6π-electrocyclization reaction. The molecule exists in two stable states: a flexible, non-conjugated open-ring isomer and a rigid, planar, π-conjugated closed-ring isomer.[8]

-

Ring-Closing (Cyclization): Upon irradiation with ultraviolet (UV) light, the open-ring isomer undergoes a conrotatory cyclization to form the colored, closed-ring isomer.[5][9] This process extends the π-conjugation across the molecule, leading to the appearance of a new, strong absorption band in the visible region of the spectrum.[3]

-

Ring-Opening (Cycloreversion): The reverse reaction is triggered by irradiation with visible light of a wavelength corresponding to the absorption band of the closed-ring isomer, which breaks the newly formed covalent bond and regenerates the colorless, open-ring form.[1][10]

The key to this efficient and reversible switching lies in the molecular conformation. The cyclization reaction can only proceed when the two aryl units are in an antiparallel conformation, which places the reactive carbon atoms in close proximity.[11] The parallel conformer is photo-inactive. In solution, both conformers often coexist, which can limit the overall quantum yield.[12] Molecular engineering strategies, such as incorporating the aryl groups into a bridged structure, can lock the molecule in the photoreactive antiparallel state, significantly enhancing the photocyclization quantum yield.[13]

The isomerization process can proceed from both the singlet and triplet excited states, although it is predominantly considered a singlet state phenomenon.[14][15][16] The ultrafast nature of the reaction, often occurring on a picosecond timescale, is a testament to the efficiency of this photochemical pathway.[2][14]

Caption: The reversible photoisomerization of diarylethenes.

Molecular Design and Synthesis: Tuning Photochemical Properties

The versatility of diarylethenes stems from the ability to synthetically modify their structure to fine-tune their photochromic and physical properties. A typical diarylethene consists of a central ethene bridge, most commonly a perfluorocyclopentene unit, flanked by two aryl groups, which are typically five-membered heterocyclic rings like thiophene.[1][17]

Key Structural Modifications and Their Effects:

-

Aryl Groups: The nature of the aryl moieties is critical. Introducing electron-donating or withdrawing groups, or extending the π-system of the aryl rings (e.g., using benzothiophene), directly modulates the absorption spectra of both isomers.[3] This is the primary strategy for controlling the color of the closed-ring form, producing hues from yellow and red to blue and green.[2][18]

-

Ethene Bridge: The perfluorocyclopentene bridge is widely used due to its high photochemical stability and contribution to fatigue resistance. However, other bridges, such as maleic anhydride or maleimide, are also employed.[14] Recently, quinone-based bridges have been shown to enable photoswitching using only visible light for both the ring-opening and closing reactions, which is highly desirable for biological applications.[6][19][20]

-

Functional Groups: Introducing specific functional groups allows for the integration of diarylethenes into larger systems. For instance, carboxylic acid or thiol groups can be used to attach diarylethenes to quantum dots or gold surfaces.[21] Synthesizing non-symmetric diarylethenes, where the two aryl units are different, provides access to more complex functionalities and properties.[22]

A common synthetic approach involves Suzuki coupling reactions to attach the desired aryl groups to a central, pre-functionalized ethene bridge.[23]

Experimental Characterization: Protocols and Data Analysis

The investigation of diarylethene photochromism relies on a suite of spectroscopic and kinetic analysis techniques.

UV-Visible Absorption Spectroscopy

This is the cornerstone technique for observing and quantifying the photoisomerization process.

Experimental Protocol for Monitoring Photo-switching:

-

Sample Preparation: Prepare a dilute solution of the diarylethene sample in a suitable solvent (e.g., hexane, THF, acetonitrile) in a quartz cuvette. A typical concentration is 1.0 x 10⁻⁵ to 2.0 x 10⁻⁵ M.[5][9]

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the open-ring isomer. This typically shows strong absorption in the UV region.[9][10]

-

Photocyclization: Irradiate the solution with a UV light source (e.g., a 254 nm or 365 nm lamp). Record absorption spectra at regular intervals until no further spectral changes are observed. This final state is the photostationary state (PSS), a mixture of the open and closed isomers.[9]

-

Observation: Note the decrease in the absorption band of the open-ring isomer and the concomitant growth of a new absorption band in the visible region, corresponding to the formation of the closed-ring isomer.[9][10] An isosbestic point, where the molar absorptivity of both isomers is equal, should be observed, indicating a clean conversion between two species.[10]

-

Photocycloreversion: Irradiate the solution at the PSS with visible light corresponding to the absorption maximum of the closed-ring isomer (e.g., using a lamp with an appropriate cutoff filter).

-

Reversion: Monitor the disappearance of the visible absorption band and the recovery of the initial spectrum of the open-ring isomer.

-

Fatigue Resistance: Repeat the UV/visible irradiation cycles multiple times to assess the material's fatigue resistance. High-performance diarylethenes show minimal degradation after many cycles.[5][9]

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Quantitative Analysis: Quantum Yield Determination

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules undergoing a specific event (e.g., ring-closing) divided by the number of photons absorbed by the reactant.

Protocol for Cyclization Quantum Yield (ΦO→C) Measurement:

-

Actinometry: Use a well-characterized chemical actinometer (e.g., furylfulgide) under identical experimental conditions (solvent, wavelength, light intensity) to determine the photon flux of the light source.

-

Irradiation: Irradiate a solution of the diarylethene with monochromatic light at a wavelength where only the open-ring isomer absorbs.

-

Monitoring: Monitor the initial rate of formation of the closed-ring isomer using UV-Vis spectroscopy. The change in absorbance should be kept small (typically <0.1) to ensure linear kinetics.

-

Calculation: The quantum yield can be calculated by comparing the rate of isomerization of the diarylethene to that of the actinometer.

High cyclization quantum yields, approaching 1.0 (100%) in some cases, have been reported, particularly in single-crystal studies where molecules are fixed in the photoreactive conformation.[2][11][18]

| Property | Open-Ring Isomer | Closed-Ring Isomer | Typical Light Stimulus |

| State | Colorless | Colored (Yellow, Red, Blue, etc.)[2] | - |

| Absorption (λmax) | UV region (~250-400 nm)[9] | Visible region (~450-700 nm)[9][10] | - |

| π-Conjugation | Interrupted | Extended | - |

| Geometry | Non-planar, flexible | Planar, rigid | - |

| Conversion Process | Cyclization (Ring-Closing) | Cycloreversion (Ring-Opening) | - |

| Inducing Wavelength | UV Light (< 400 nm) | Visible Light (> 450 nm) | - |

| Quantum Yield (Φ) | ΦO→C (typically 0.2-0.6 in solution)[14] | ΦC→O (can be high, e.g., 0.51)[14] | - |

Table 1: Summary of Typical Photophysical Properties of Diarylethene Isomers.

Applications in Drug Development and Advanced Materials